Quinine, n-butylchloride
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Overview
Description
Quinine, n-butylchloride is a derivative of quinine, an alkaloid derived from the bark of the cinchona tree. Quinine has been historically significant as an antimalarial drug and is known for its bitter taste. The n-butylchloride derivative is a modified form that may have unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinine, n-butylchloride typically involves the modification of quinine through the introduction of a butyl group and a chloride ion. One common method involves the reaction of quinine with n-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Quinine, n-butylchloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinine derivatives with different oxidation states.
Reduction: Reduction reactions can convert it back to its original form or other reduced derivatives.
Substitution: The butyl and chloride groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinine N-oxide, while reduction can produce dihydroquinine derivatives.
Scientific Research Applications
Quinine, n-butylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various quinine derivatives.
Biology: It serves as a tool for studying the biological activity of quinine and its derivatives.
Medicine: Research focuses on its potential as an antimalarial agent and its effects on other diseases.
Industry: It is used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of quinine, n-butylchloride is similar to that of quinine. It interferes with the parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme within the parasite. This ultimately results in the death of the parasite. The molecular targets include the digestive vacuole of the malaria parasite, where the drug exerts its effects.
Comparison with Similar Compounds
Similar Compounds
Quinine: The parent compound, known for its antimalarial properties.
Chloroquine: A synthetic derivative with similar antimalarial activity.
Artemisinin: Another antimalarial drug with a different mechanism of action.
Uniqueness
Quinine, n-butylchloride is unique due to its modified structure, which may confer different pharmacokinetic properties and potentially enhanced efficacy or reduced side effects compared to quinine. Its specific applications and effectiveness in various research and industrial contexts highlight its distinctiveness.
Properties
CAS No. |
63717-06-6 |
---|---|
Molecular Formula |
C24H33ClN2O2 |
Molecular Weight |
417.0 g/mol |
IUPAC Name |
(S)-[(2R)-1-butyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |
InChI |
InChI=1S/C24H33N2O2.ClH/c1-4-6-12-26-13-10-18(17(5-2)16-26)14-23(26)24(27)20-9-11-25-22-8-7-19(28-3)15-21(20)22;/h5,7-9,11,15,17-18,23-24,27H,2,4,6,10,12-14,16H2,1,3H3;1H/q+1;/p-1/t17?,18?,23-,24+,26?;/m1./s1 |
InChI Key |
DMNGQHXPFKCWOC-HPABIPFQSA-M |
Isomeric SMILES |
CCCC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
Canonical SMILES |
CCCC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
Origin of Product |
United States |
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